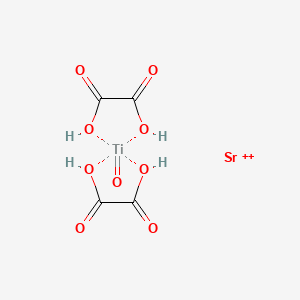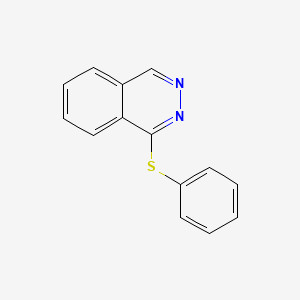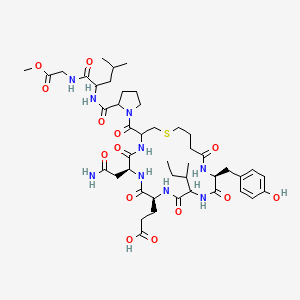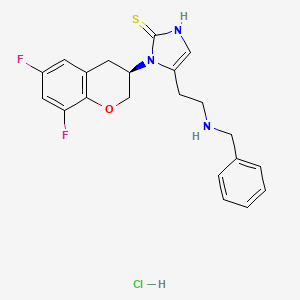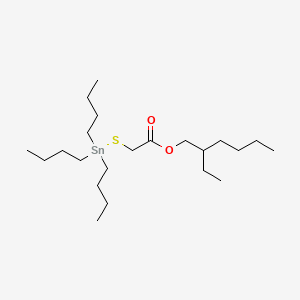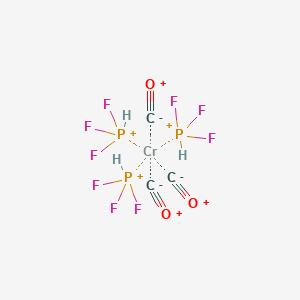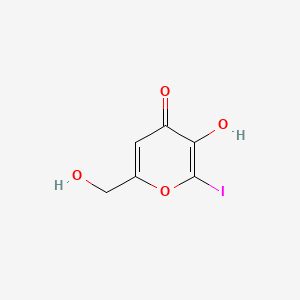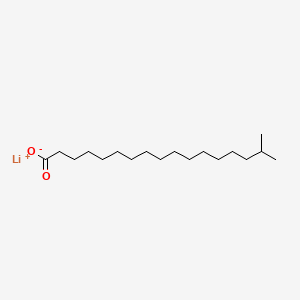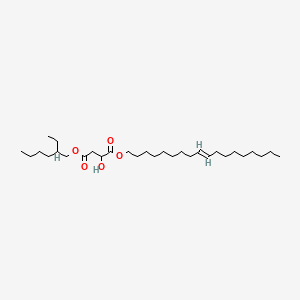
(3-(Allyloxy)propyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Allyloxy)propyl)benzene is an organic compound with the molecular formula C12H16O. It is also known as 3-phenylpropyl allyl ether. This compound consists of a benzene ring attached to a propyl chain, which is further connected to an allyloxy group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH2=CHCH2Br→C6H5CH2CH2CH2OCH2CH=CH2+KBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.
Reduction: Formation of 3-(propoxy)propylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
(3-(Allyloxy)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-phenylpropyl alcohol: Lacks the allyloxy group, making it less reactive in certain types of reactions.
Allylbenzene: Contains an allyl group directly attached to the benzene ring, differing in structure and reactivity.
Benzyl allyl ether: Similar ether linkage but with a different carbon chain length.
Uniqueness
(3-(Allyloxy)propyl)benzene is unique due to the presence of both an allyloxy group and a propyl chain attached to the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
93981-51-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
3-prop-2-enoxypropylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2 |
InChIキー |
ZAJDPZZYLOEGDB-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


